USP System Suitability Marker Designation
In the official USP monograph for Felbamate Tablets, N-Aminocarbonyl Felbamate is specified as 'Felbamate Related Compound A' and is the required reference standard for system suitability testing [1].
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Designated Felbamate USP Related Compound A |
| Comparator Or Baseline | Other Felbamate process impurities (e.g., 2-Hydroxy Felbamate) or Felbamate API |
| Quantified Difference | The only compound explicitly named for system suitability solution preparation in the USP monograph |
| Conditions | USP-NF Official Monograph (USP36-NF31, Felbamate Tablets) |
Why This Matters
For laboratories operating under cGMP, using the exact USP-designated impurity reference standard is non-negotiable for passing regulatory audits and ensuring valid analytical results.
- [1] USP-NF. (2013). Felbamate Tablets Monograph, IMPURITIES/Organic Impurities/System suitability/Suitability requirements. USP36-NF31, Page 3537. View Source
